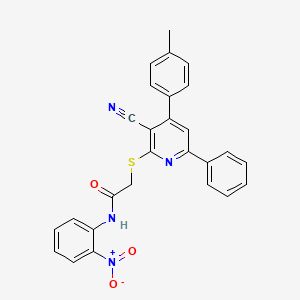

2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(2-nitrophenyl)acetamide

Description

Properties

Molecular Formula |

C27H20N4O3S |

|---|---|

Molecular Weight |

480.5 g/mol |

IUPAC Name |

2-[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(2-nitrophenyl)acetamide |

InChI |

InChI=1S/C27H20N4O3S/c1-18-11-13-19(14-12-18)21-15-24(20-7-3-2-4-8-20)30-27(22(21)16-28)35-17-26(32)29-23-9-5-6-10-25(23)31(33)34/h2-15H,17H2,1H3,(H,29,32) |

InChI Key |

XFLVXWWKFBEFQM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(2-nitrophenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridine core, followed by the introduction of the cyano, phenyl, and p-tolyl groups through various substitution reactions. The final step involves the thiolation and acetamide formation under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and purification techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and p-tolyl groups, leading to the formation of corresponding oxides.

Reduction: Reduction reactions may target the nitro group, converting it to an amine group.

Substitution: Various substitution reactions can occur at the pyridine ring, cyano group, and phenyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

Oxidation: Phenyl oxides, p-tolyl oxides.

Reduction: Amino derivatives.

Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial effects.

Industry: Utilized in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(2-nitrophenyl)acetamide may involve interactions with specific molecular targets, such as enzymes, receptors, or DNA. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, or covalent bonds with these targets, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(2-nitrophenyl)acetamide

- Molecular Formula : C₂₇H₂₀N₄O₃S

- CAS No.: 332128-11-7

- Molecular Weight : 480.54 g/mol .

Structural Features: This compound features a central pyridine ring substituted with cyano (CN), phenyl, and p-tolyl groups at positions 3, 6, and 4, respectively. A thioether linkage connects the pyridine core to an acetamide moiety, which is further substituted with a 2-nitrophenyl group.

Typical conditions involve refluxing precursor thiopyridines with halogenated acetamides in ethanol, using sodium acetate as a base .

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural differences and similarities among analogues:

Key Observations :

- Core Heterocycle : Pyridine vs. pyrimidine cores (e.g., compound 8d ) influence solubility and steric hindrance. Pyrimidines often exhibit better pharmacokinetic profiles due to increased hydrogen bonding .

- Trifluoromethyl Substitution: Compounds like LBJ-13 () show enhanced metabolic stability compared to non-fluorinated analogues, suggesting opportunities for optimizing the target compound’s bioavailability .

Biological Activity

The compound 2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(2-nitrophenyl)acetamide is a complex organic molecule that exhibits significant potential in medicinal chemistry due to its unique structural features, including a pyridine ring, cyano group, and thioacetamide moiety. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 510.6 g/mol. The presence of both cyano and nitro functionalities enhances its reactivity and biological activity compared to structurally similar compounds lacking these features.

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 510.6 g/mol |

| Key Functional Groups | Pyridine ring, Cyano group, Thioacetamide moiety |

Biological Activity Overview

Preliminary studies indicate that compounds similar to 2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(2-nitrophenyl)acetamide exhibit various biological activities, including:

- Antimicrobial Activity : Potential effectiveness against bacterial and fungal pathogens.

- Anti-inflammatory Properties : May inhibit inflammatory pathways.

- Anticancer Effects : Possible cytotoxicity against cancer cell lines.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential interactions with biological targets such as enzymes and receptors are critical areas of research.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : Interaction with receptor sites could lead to changes in signaling pathways relevant to disease processes.

Case Studies

Research has demonstrated the biological activity of similar compounds, providing insights into the potential effects of 2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(2-nitrophenyl)acetamide :

- Antimicrobial Studies : A study showed that derivatives of thioacetamides exhibited significant antibacterial activity against various strains, indicating a promising direction for further exploration of this compound's efficacy.

- Cytotoxicity Tests : In vitro assays revealed that certain pyridine derivatives displayed cytotoxic effects on cancer cell lines, suggesting that the compound may share similar properties.

Research Findings

Recent findings highlight the potential applications of this compound in various therapeutic fields:

- Antimicrobial Activity : Research indicates that compounds with similar structures can inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) being established for several strains.

- Anti-inflammatory Effects : Compounds within this class have been shown to reduce inflammation markers in cellular models, providing a basis for anti-inflammatory drug development .

- Anticancer Potential : Studies have indicated that certain derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.